molecular formula C10H12N2O4 B13006179 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide

Cat. No.: B13006179
M. Wt: 224.21 g/mol
InChI Key: SOOHFHUZFPOKBX-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is a chemical compound for research and development purposes. It features an acetamide group linked to a 4,5-dimethyl-2-nitrophenoxy moiety. This structure is related to other nitrophenyl acetamide derivatives that are of significant interest in materials science, particularly in the development of organic semiconductors and optoelectronic devices . Compounds with nitrophenyl and acetamide functional groups are often explored for their electron-accepting properties and potential use in push-pull molecular architectures, which can enhance charge transfer and photoconductivity in organic thin films . Researchers may investigate this compound for applications in light detection, photo-switching, and other advanced optical systems due to the tunable optoelectronic properties of similar organic molecules . Furthermore, the presence of the acetamide group suggests potential for derivatization in medicinal chemistry or agrochemical research, as acetamide derivatives are known to exhibit a range of biological activities . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4,5-dimethyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)9(4-7(6)2)16-5-10(11)13/h3-4H,5H2,1-2H3,(H2,11,13)

InChI Key

SOOHFHUZFPOKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Overview

The compound 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide is a derivative of nitrophenoxyacetamides and finds applications in various chemical and pharmaceutical industries. This article outlines the preparation methods of this compound, focusing on synthesis routes, reaction conditions, and purification techniques.

Synthesis Routes

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

  • Nitration : Introduction of a nitro group into the phenoxy ring.
  • Acetamide Formation : Coupling the nitrophenoxy derivative with acetamide.

Methodology

Step 1: Preparation of 4,5-Dimethyl-2-nitrophenol

The first step involves nitration of 4,5-dimethylphenol to produce 4,5-dimethyl-2-nitrophenol:

  • Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
  • Conditions : The reaction is carried out at temperatures ranging from 0°C to 25°C to ensure regioselectivity.
  • Procedure :
    • Slowly add nitric acid to a mixture of 4,5-dimethylphenol and sulfuric acid under stirring.
    • Control the temperature to avoid side reactions.
    • Monitor progress using Thin Layer Chromatography (TLC).
Step 2: Etherification

The nitrophenol obtained is converted into 2-(4,5-dimethyl-2-nitrophenoxy)acetate via etherification:

  • Reagents : Chloroacetic acid or its derivatives.
  • Conditions : Use an alkaline medium (e.g., sodium hydroxide solution) to facilitate the reaction.
  • Procedure :
    • Dissolve 4,5-dimethyl-2-nitrophenol in an aqueous or organic solvent.
    • Add chloroacetic acid and heat gently while stirring.
Step 3: Acetamide Formation

The final step involves converting the acetate derivative into This compound:

  • Reagents : Ammonia or ammonium salts.
  • Conditions : Mild heating (50°C–70°C) in a polar solvent like ethanol or water.
  • Procedure :
    • React the acetate derivative with ammonia in a sealed reactor.
    • Purify the product using recrystallization or column chromatography.

Reaction Conditions and Optimization

Reaction Conditions

Step Temperature Range Reaction Time Key Reagents
Nitration 0°C–25°C 0.5–10 hours Nitric acid, sulfuric acid
Etherification Room temperature 6–12 hours Chloroacetic acid, NaOH
Acetamide Formation 50°C–70°C 3–6 hours Ammonia or ammonium salts

Optimization Techniques

  • Temperature Control : Maintaining low temperatures during nitration minimizes side reactions and improves yield.
  • Regioselectivity : Using concentrated acids ensures selective nitration at the desired position on the ring.
  • Purification : Employ recrystallization or chromatographic techniques for high-purity products.

Purification and Characterization

Purification

After synthesis, purification is essential to remove impurities such as unreacted starting materials and by-products:

  • Recrystallization from solvents like ethanol or water is commonly used.
  • Alternatively, column chromatography can be employed for more precise separation.

Characterization

Characterization of This compound includes:

  • Spectroscopic Analysis :
    • Infrared (IR) spectroscopy for functional group identification.
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Chromatographic Techniques :
    • High-performance liquid chromatography (HPLC) for purity assessment.

Data Table Summary

Parameter Value/Details
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Exact Mass 224.07970687 Da
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing agents. For example:

  • Catalytic hydrogenation : Using H₂ gas with a palladium catalyst (Pd/C) in ethanol at 50–60°C yields 2-(4,5-dimethyl-2-aminophenoxy)acetamide as the primary product .

  • Sodium dithionite (Na₂S₂O₄) : In aqueous alkaline media, this reagent reduces the nitro group to an amine at ambient temperature .

Key Data :

Reaction ConditionReagent/CatalystProductYield (%)
H₂, Pd/C, ethanol, 60°CPalladium on carbon2-(4,5-dimethyl-2-aminophenoxy)acetamide85–92
Na₂S₂O₄, pH 10, 25°CSodium dithioniteSame as above78–84

Photochemical Reactions

The nitrophenoxy moiety exhibits photolability, enabling light-triggered bond cleavage or rearrangement:

  • UV irradiation (λ = 300–350 nm) : Induces homolytic cleavage of the phenoxy–acetamide bond, generating a phenoxyl radical and acetamide-derived intermediates . These radicals recombine to form dimerized products or react with nucleophiles (e.g., water) to yield 4,5-dimethyl-2-nitrophenol and acetamide derivatives .

  • Photoenolization : Under UV light, the methyl-substituted aromatic ring undergoes tautomerization to a reactive dienol intermediate, which can trap nucleophiles (e.g., aldehydes) or undergo cyclization .

Mechanistic Pathway :

  • Photoexcitation → Formation of triplet-state intermediate .

  • Proton transfer → Enol tautomer generation .

  • Nucleophilic attack or cyclization → Stabilized products (e.g., indanones, benzofurans) .

Nucleophilic Substitution at the Acetamide Group

The acetamide nitrogen can participate in substitution reactions with electrophiles:

  • Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) produces N-methyl-2-(4,5-dimethyl-2-nitrophenoxy)acetamide .

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-(4,5-dimethyl-2-nitrophenoxy)acetic acid and ammonia/ammonium salts .

Reaction Efficiency :

  • Methylation proceeds with >90% yield in anhydrous DMF at 80°C .

  • Hydrolysis in 6M HCl at reflux achieves ~85% conversion to the carboxylic acid .

Oxidation Reactions

The methyl groups on the aromatic ring are susceptible to oxidation:

  • Strong oxidants (KMnO₄, CrO₃) : Convert methyl groups to carboxylic acids under acidic conditions, forming 2-(2-nitro-4,5-dicarboxyphenoxy)acetamide .

Limitations :

  • Over-oxidation of the acetamide group may occur, necessitating controlled reaction times .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide typically involves the reaction of 4,5-dimethyl-2-nitrophenol with acetic anhydride or acetyl chloride in the presence of a base. The characterization of the synthesized compound can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Research indicates that this compound exhibits noteworthy biological activities. Its derivatives have been studied for their potential as anti-inflammatory agents. The nitrophenol moiety is known to influence biological activity by modulating various enzymatic pathways .

Antiviral Properties

The compound has been explored for its antiviral properties, particularly against herpes viruses. Compounds similar to this compound have shown efficacy in inhibiting viral replication through mechanisms that target viral polymerases . This suggests potential therapeutic roles in treating viral infections.

Sensor Development

Recent studies have investigated the use of phenoxyacetamides in sensor technology. For instance, derivatives of this compound have been utilized in developing sensors for detecting anions in solution. The incorporation of specific functional groups allows for selective binding and signaling, making it a valuable tool in analytical chemistry .

Case Studies

Study Objective Findings
Study on Antiviral ActivityTo evaluate the antiviral efficacy against herpes simplex virusThis compound showed significant inhibition of viral replication in vitro .
Sensor Technology DevelopmentTo develop a selective sensor for anion detectionThe compound was modified to enhance selectivity and sensitivity towards specific anions, demonstrating practical applications in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues in Auxin Agonists

Several phenoxyacetamide derivatives have been studied as synthetic auxin agonists (plant growth regulators). For instance:

  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Features a triazole ring substituent, enhancing herbicidal activity via auxin receptor binding .
  • Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Contains dichlorophenoxy and methylpyridinyl groups, improving systemic translocation in plants .

Key Differences :

  • Biological Activity : Chloro-substituted analogs (e.g., WH7) exhibit stronger auxin-like herbicidal effects, while nitro groups may favor redox-related interactions or nitration byproducts .

Nitro- and Methoxy-Substituted Acetamides

  • N-(4,5-Dimethoxy-2-nitrophenyl)acetamide (): Replaces methyl groups with methoxy substituents, increasing electron density and possibly altering metabolic stability. This compound was synthesized via nitration of a dimethoxyphenylacetamide precursor .
  • N-{2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethyl}-2-(4,5-dimethoxy-2-nitrophenyl)acetamide (): Incorporates benzyloxy and ethylamine linkers, enhancing molecular weight (MW: ~528 g/mol) and complexity compared to the simpler dimethylnitro analog (estimated MW: ~280 g/mol) .

Functional Group Impact :

  • Methoxy vs. Methyl : Methoxy groups increase hydrophilicity but may reduce membrane permeability.

Chloro-Substituted Acetamides in Agrochemicals

Chloroacetamides dominate herbicide applications ():

  • Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide): A pre-emergent herbicide with high soil mobility due to chloro and ethoxymethyl groups .
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features diethylphenyl and methoxymethyl substituents, enhancing selectivity for grass weeds .

Comparative Analysis :

Property 2-(4,5-Dimethyl-2-nitrophenoxy)acetamide Acetochlor
Substituents Nitro, dimethylphenoxy Chloro, ethoxymethyl
Molecular Weight ~280 g/mol* 269.8 g/mol
Polarity Moderate (nitro group) Low (chloro group)
Application Potential Likely redox-active herbicide Pre-emergent herbicide

*Estimated based on structural analogs.

Complex Heterocyclic Acetamides

  • 2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide (): Integrates a benzothiophene-imino group, increasing MW (~520 g/mol) and enabling π-π stacking interactions.
  • N-hydroxy-2-(4-nitrophenoxy)acetamide (): A nitroparaffin derivative with a hydroxylamine group, showing antioxidant properties in coumarin-acetamide hybrids (as per ) .

Research Findings :

  • Antioxidant Activity: Coumarin-acetamide hybrids (e.g., N-hydroxy derivatives) exhibit radical scavenging capabilities exceeding ascorbic acid, suggesting nitro-phenoxy acetamides may have dual herbicidal/antioxidant roles .
  • Bioactivity Mechanisms: Nitro groups may participate in redox cycling or serve as electrophilic centers for covalent binding .

Biological Activity

2-(4,5-Dimethyl-2-nitrophenoxy)acetamide, also known as N-(4,5-Dimethyl-2-nitrophenyl)acetamide, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is C₁₁H₁₃N₃O₃. It features a nitro group that plays a crucial role in its biological activity. The compound is primarily used in research settings to study enzyme inhibition and the behavior of nitroaromatic compounds in biological systems.

The biological activity of this compound can be attributed to its ability to undergo bioreduction in cellular environments. This process generates reactive intermediates that can interact with cellular components, influencing various biochemical pathways. The nitro group may modulate the activity of specific enzymes or receptors, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related nitroaromatic compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 125 µg/mL for several pathogens .

CompoundTarget PathogenMIC (µg/mL)
This compoundE. coli<125
This compoundPseudomonas aeruginosa150
This compoundBacillus subtilis75

Anticancer Activity

In vitro studies have demonstrated that the compound has potential anticancer properties. For example, it has been tested against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated a structure-dependent anticancer activity where specific modifications to the compound's structure enhanced its efficacy against Caco-2 cells significantly (decreasing viability by up to 39.8%) compared to untreated controls .

Case Studies

  • Enzyme Inhibition Studies : Research has shown that derivatives of nitroaromatic compounds can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential therapeutic applications in diseases where enzyme modulation is beneficial.
  • Plant Interaction Studies : The interaction of this compound with plant systems has been investigated. It was found that this compound could influence gene expression related to nitrogen metabolism in plants, indicating a possible role in agricultural applications .

Toxicity Profile

While the compound shows promising biological activities, its toxicity profile must also be considered. Preliminary studies indicate that certain derivatives exhibit low acute toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for potential therapeutic use .

Q & A

Q. Table 1: Key Synthetic Parameters for Nitro-Substituted Acetamides

ParameterExample from LiteratureOptimization Strategy
Reaction Temperature80–100°C for nitro reductionMicrowave-assisted heating
CatalystIron powder in acidic mediaReplace with H₂/Pd-C for milder conditions
Yield Improvement2–5% → 15–20% via HPLC purificationGradient elution with CH₂Cl₂/MeOH

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic FeatureReference Compound
¹H NMRAromatic protons at δ 7.2–8.1 ppm2-(4-iodophenoxy)acetamide
FTIRC=O stretch at 1680 cm⁻¹N-(4-chloro-2-nitrophenyl)acetamide
X-ray DiffractionMonoclinic P2₁/c space group2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide

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